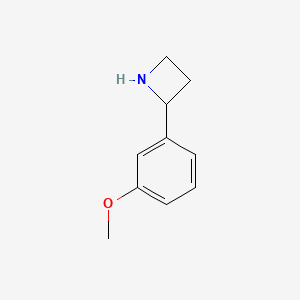
2-(3-メトキシフェニル)アゼチジン
概要
説明
2-(3-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines . The presence of the methoxy group on the phenyl ring further influences the compound’s chemical properties and reactivity.
科学的研究の応用
2-(3-Methoxyphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Azetidines, a class of compounds to which 2-(3-methoxyphenyl)azetidine belongs, are known to interact with various biological targets .
Mode of Action
Azetidines, in general, are known to interact with their targets through various mechanisms, including inhibition of enzymes and interaction with receptors .
Biochemical Pathways
Azetidines have been associated with a variety of biological activities, including antimicrobial, antifungal, antimalarial, anti-hiv, anticancer, anti-inflammatory, anti-depressive, antiviral, inhibition of dpp-411, and anticonvulsant activities .
Pharmacokinetics
Azetidines have been shown to have improved pharmacokinetic properties when incorporated into pharmaceutically relevant scaffolds .
Result of Action
Azetidines have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of azetidines .
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. One common approach involves the cyclization of γ-chloroamines under basic conditions .
Industrial Production Methods
Industrial production of azetidines often involves the use of scalable cyclization and cycloaddition reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring opens to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with azetidines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
2-(3-Methoxyphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the methoxy group further distinguishes it from other azetidines, imparting specific electronic and steric effects .
特性
IUPAC Name |
2-(3-methoxyphenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWREHODVFMFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660758 | |
| Record name | 2-(3-Methoxyphenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777887-12-4 | |
| Record name | 2-(3-Methoxyphenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


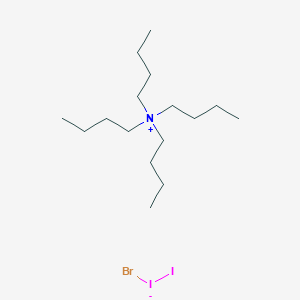
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)
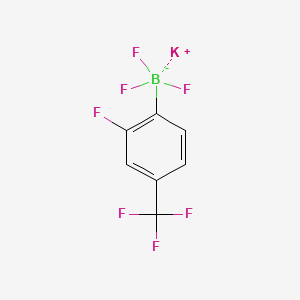
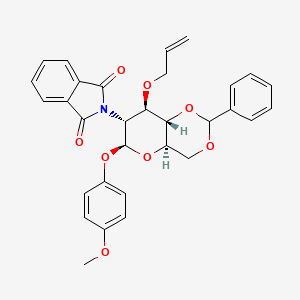

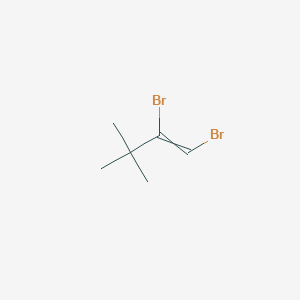
![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)
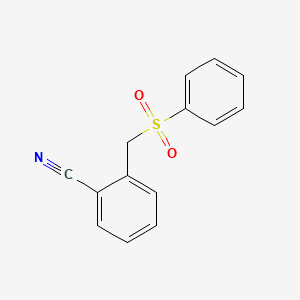
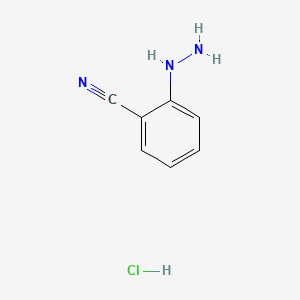
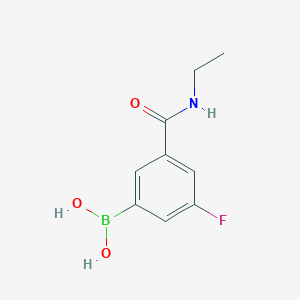
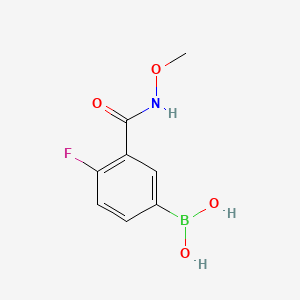

![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
